5-(1-Chloroethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazole
Description
Properties
IUPAC Name |
5-(1-chloroethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-8(14)13-7-11(15-17-13)9-2-3-12-10(6-9)4-5-16-12/h2-3,6,8,13H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJJORJYEKMYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=NO1)C2=CC3=C(C=C2)OCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1-Chloroethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazole is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, antifungal properties, and other therapeutic potentials.
- Molecular Formula : C13H14ClN2O2
- Molecular Weight : 252.72 g/mol
- CAS Number : Specific identifiers are available in chemical databases such as ChemicalBook and Sigma-Aldrich .
Synthesis
The synthesis of this compound typically involves the reaction of benzofuran derivatives with chloroethyl groups followed by cyclization to form the oxazole ring. The synthetic pathways often utilize various reagents and conditions to optimize yield and purity.
Antifungal Activity
Research has demonstrated that derivatives containing the benzofuran and oxazole moieties exhibit significant antifungal activity against various fungal strains.
Case Study : A study evaluated the antifungal activity of several compounds related to benzofuran derivatives against wood-degrading fungi. The results indicated that while some compounds showed minimal activity at lower concentrations (500 ppm), they exhibited enhanced antifungal effects at higher concentrations (1000 ppm). For instance:
- Compound 5a showed a 14.6% inhibition against Poria placenta.
- Compound 5c demonstrated a 23.0% inhibition against Coniophora puteana .
Table 1: Antifungal Activity of Related Compounds
| Compound | Concentration (ppm) | Inhibition (%) | Fungal Strain |
|---|---|---|---|
| 5a | 1000 | 14.6 | Poria placenta |
| 5c | 1000 | 23.0 | Coniophora puteana |
| 5h | - | Most Active | - |
Antimicrobial Activity
In addition to antifungal properties, compounds with similar structures have shown promising antimicrobial activities. For instance, oxazole derivatives have been tested against various bacterial strains:
- Compounds exhibited inhibition zones when tested against Staphylococcus aureus and Escherichia coli, showcasing their potential as antibacterial agents .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 15 | S. aureus | 20 |
| 16 | E. coli | 18 |
| Control | Amoxicillin | 30 |
The exact mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the oxazole ring may play a crucial role in interacting with microbial enzymes or disrupting cell wall synthesis.
Q & A
Q. What synthetic methodologies are commonly employed for constructing the oxazole and dihydrobenzofuran moieties in this compound?
- Methodological Answer : The synthesis typically involves multi-step strategies, such as Friedel-Crafts acylation to introduce aromatic substituents (e.g., using AlCl₃ as a catalyst for ketone formation) followed by heterocyclic ring closure. For example, hydrazine hydrate in DMF can facilitate indazole formation via chlorine substitution . For oxazole derivatives, chlorination (e.g., using PCl₅) and cyclization with ethyl acetoacetate are critical steps . Key characterization tools include NMR to monitor intermediate purity and X-ray crystallography to confirm stereochemistry .
Q. How can researchers confirm the regioselectivity of substituents in the oxazole ring?
- Methodological Answer : Regioselectivity is validated using in situ spectroscopic monitoring (e.g., ¹H-NMR to track reaction intermediates) and computational modeling (DFT calculations to predict thermodynamic stability of regioisomers). Comparative analysis with known analogs (e.g., 3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole) via X-ray diffraction provides structural benchmarks .
Q. What are the standard protocols for characterizing intermediates during synthesis?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and IR spectroscopy are used for molecular weight and functional group verification. Thin-layer chromatography (TLC) with UV visualization ensures intermediate purity. For crystalline intermediates, single-crystal X-ray diffraction resolves bond angles and torsional strain .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?
- Methodological Answer : Discrepancies arise from dynamic effects (e.g., solvent polarity or temperature). Use variable-temperature NMR to detect conformational changes. Validate computational models (e.g., Gaussian-based DFT) with solvent-correction parameters. Cross-reference with solid-state data (X-ray) to eliminate solvent-induced artifacts .
Q. What strategies optimize yield in the final cyclization step of the oxazole ring?
- Methodological Answer : Optimize reaction conditions via Design of Experiments (DoE): vary temperature (80–120°C), catalyst load (e.g., Raney nickel for nitro reduction), and solvent polarity (DMF vs. iPrOH). Monitor kinetics via LC-MS to identify side products (e.g., over-chlorination). Hydrazine hydrate concentrations should be titrated to avoid over-reduction .
Q. How can environmental fate studies for this compound be designed to assess ecological risks?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL:
- Phase 1 : Determine physicochemical properties (logP, hydrolysis rates) using OECD 105/121 guidelines.
- Phase 2 : Simulate biodegradation in microcosms (soil/water) with LC-MS/MS quantification.
- Phase 3 : Ecotoxicity assays (Daphnia magna, algae growth inhibition) to establish EC₅₀ values .
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for biological activity?
- Methodological Answer : Align with pharmacophore models (e.g., hydrophobic dihydrobenzofuran interactions) and molecular docking against target proteins (e.g., GABA receptors for anticonvulsant analogs). Use QSAR to correlate electronic descriptors (HOMO/LUMO gaps) with bioactivity data from in vitro assays .
Data Analysis & Contradiction Management
Q. How should researchers address inconsistencies in biological activity data across studies?
Q. What statistical methods are appropriate for analyzing dose-response curves in toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) to calculate EC₅₀/LC₅₀. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Bootstrap resampling quantifies uncertainty in low-replicate datasets .
Theoretical & Conceptual Frameworks
Q. How can researchers integrate this compound into a broader mechanistic hypothesis (e.g., enzyme inhibition)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
